
3-(3-Nitro-phenyl)-isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitrophenyl group at the third position Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3-nitrobenzaldehyde oxime with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of 3-(3-nitrophenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(3-Nitrophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions with other dipolarophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.
Cycloaddition: Alkynes, nitrile oxides.
Major Products Formed
Reduction: 3-(3-Aminophenyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Cycloaddition: Isoxazole derivatives with additional ring structures.
科学的研究の応用
3-(3-Nitrophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-nitrophenyl)isoxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can interact with the active site of enzymes, while the isoxazole ring can provide additional binding interactions. The compound’s effects are mediated through various molecular targets and pathways, including inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
- 3-(4-Nitrophenyl)isoxazole
- 3-(2-Nitrophenyl)isoxazole
- 3-(3-Aminophenyl)isoxazole
- 3-(3-Methylphenyl)isoxazole
Uniqueness
3-(3-Nitrophenyl)isoxazole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and binding properties. Compared to other nitrophenyl isoxazoles, the 3-nitro substitution provides distinct electronic and steric effects, making it a valuable compound for various applications .
特性
CAS番号 |
4264-04-4 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC名 |
3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-14-10-9/h1-6H |
InChIキー |
NHPMUEYBXLLTMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


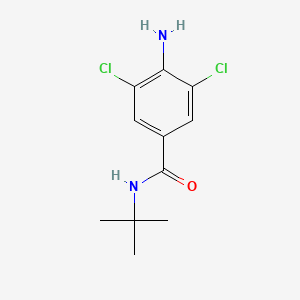
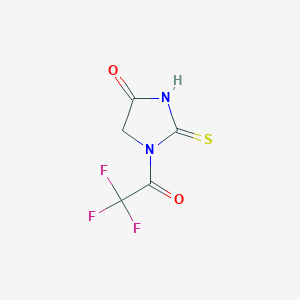
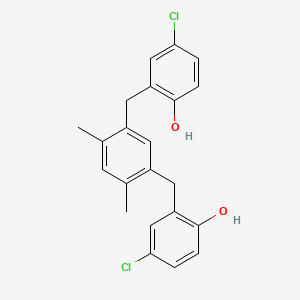
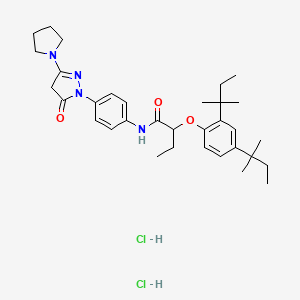

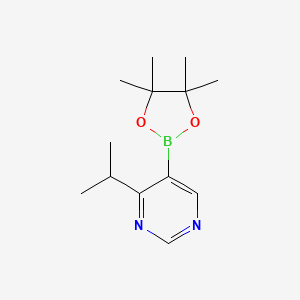
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)
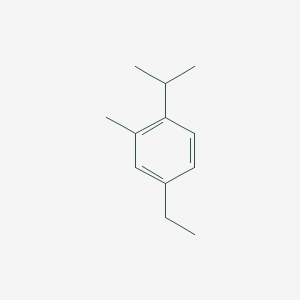
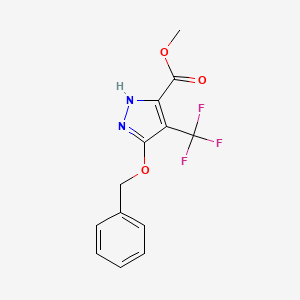
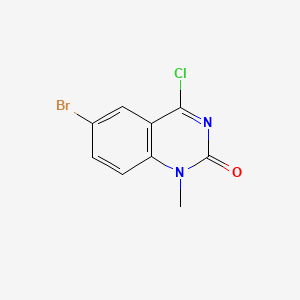
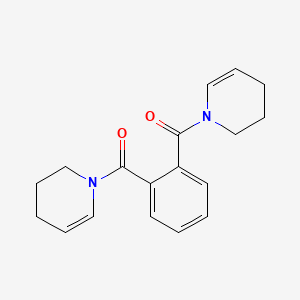
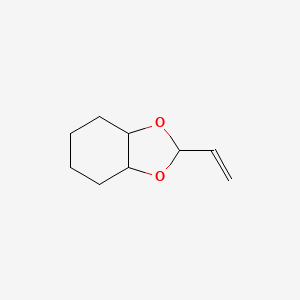
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
